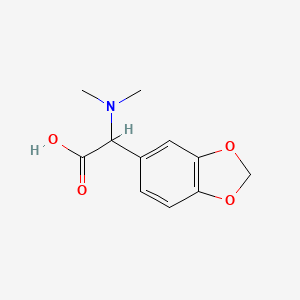

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-12(2)10(11(13)14)7-3-4-8-9(5-7)16-6-15-8/h3-5,10H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCPFYDYHYAJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC2=C(C=C1)OCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640537 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(dimethylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103977-07-6 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(dimethylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzodioxole Ring

The benzodioxole ring is typically synthesized through the condensation of catechol with formaldehyde under acidic conditions. This reaction forms the foundational structure necessary for further modifications.

Introduction of the Dimethylamino Group

The dimethylamino group can be introduced via a nucleophilic substitution reaction. In this step, dimethylamine acts as a nucleophile, reacting with an electrophilic precursor to form the desired substituent on the benzodioxole ring.

Attachment of the Acetic Acid Moiety

The final step involves attaching the acetic acid moiety to the compound. This can be achieved through various methods, including:

Direct Acylation : Reacting an acyl chloride with the previously formed intermediate.

Esterification : Utilizing acetic anhydride or acetic acid in the presence of an acid catalyst to form an ester linkage.

Summary of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of Benzodioxole Ring | Catechol, Formaldehyde, Acid | Variable | Key step for structural foundation |

| Introduction of Dimethylamine | Dimethylamine, Electrophile | High | Nucleophilic substitution |

| Attachment of Acetic Acid | Acyl Chloride or Acetic Anhydride | Variable | Finalizes compound structure |

In industrial settings, the preparation methods may be optimized for efficiency and yield. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance production while adhering to green chemistry principles.

Optimization Techniques

Continuous Flow Synthesis : This method allows for real-time monitoring and control over reaction conditions, which can lead to higher yields and reduced by-products.

Green Chemistry Principles : Utilizing solvents that are less harmful to the environment and optimizing reaction conditions to minimize waste are essential considerations in industrial production.

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid can participate in various chemical reactions post-synthesis:

Types of Reactions

Oxidation : Can yield carboxylic acids or other derivatives.

Reduction : May convert the compound into alcohols or amines.

Substitution : The benzodioxole ring can undergo electrophilic or nucleophilic substitutions leading to diverse derivatives.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or basic medium |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |

| Substitution | Halogens (Cl, Br), Nucleophiles | Varies based on substrate |

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of substituted benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl(dimethylamino)acetic acid involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds and Properties

The following table compares physicochemical and structural features of 1,3-benzodioxol-5-yl(dimethylamino)acetic acid with related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Key Properties |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₁H₁₃NO₄ | 223.22 | Benzodioxole, dimethylamino, acetic acid | Basic (pKa ~8–9), moderate lipophilicity (logP ~1.5), enhanced membrane permeability |

| (1,3-Benzodioxol-5-yl)acetic acid | 2861-28-1 | C₉H₈O₄ | 180.16 | Benzodioxole, acetic acid | Acidic (pKa ~4.5), polar, high aqueous solubility |

| 2-Amino-2-(1,3-benzodioxol-5-yl)acetic acid | 39533-43-2 | C₉H₉NO₄ | 195.17 | Benzodioxole, amino, acetic acid | Zwitterionic (pKa ~2.5 and 9.5), high polarity, poor lipid solubility |

| α-Oxo-1,3-Benzodioxole-5-Acetic Acid | Not provided | C₉H₆O₅ (estimated) | ~194.14 | Benzodioxole, oxo, acetic acid | Highly reactive (ketone group), acidic (pKa ~3.0), prone to nucleophilic additions |

| 1-(1,3-Benzodioxol-5-yl)pentan-1-one | 63740-98-7 | C₁₂H₁₄O₃ | 206.24 | Benzodioxole, ketone | Lipophilic (logP ~2.8), ketone reactivity (e.g., Grignard additions) |

Structural and Functional Differences

- Dimethylamino vs. Amino Groups: The dimethylamino group in the target compound reduces polarity compared to the amino analog (CAS 39533-43-2), lowering aqueous solubility but enhancing passive diffusion across biological membranes.

- Acetic Acid vs. Ketone Moieties : The acetic acid group in the target compound enables conjugation or salt formation, whereas ketone derivatives (e.g., CAS 63740-98-7) exhibit nucleophilic reactivity.

- Lipophilicity: The dimethylamino group increases logP (~1.5) relative to the amino analog (logP ~0.2), making the compound more suitable for lipid-rich environments.

Biological Activity

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by the presence of a benzodioxole ring, which is often associated with various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzodioxole moiety, which is known for its ability to interact with multiple biological targets.

Target Interaction

Research indicates that compounds with similar structures often exhibit high affinity for various receptors. The benzodioxole ring can facilitate binding to neurotransmitter receptors, leading to alterations in signaling pathways. For instance, studies have suggested that such compounds can influence the metabolism of amino acids and modulate cell cycle progression.

Biochemical Pathways

This compound may affect several biochemical pathways:

- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which could contribute to its protective effects against oxidative stress.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting growth.

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In particular:

- Cell Line Studies : The compound has been evaluated against several cancer cell lines, including breast and colon cancer cells. Results indicate that it can induce apoptosis and inhibit proliferation.

- Molecular Docking Studies : Computational analyses suggest favorable interactions with key proteins involved in cancer progression, supporting its potential as a therapeutic agent.

Case Studies

-

Antimicrobial Efficacy : A study published in 2018 assessed the antimicrobial properties of various benzodioxole derivatives, including this compound. The results indicated a significant reduction in bacterial viability (Table 1).

Compound Bacterial Strain Inhibition Zone (mm) This compound E. coli 15 1,3-Benzodioxole derivative A S. aureus 12 Control (No treatment) - 0 - Anticancer Activity : Another study focused on the cytotoxic effects of the compound on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating significant potency compared to standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Benzodioxol-5-yl(dimethylamino)acetic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) between 1,3-benzodioxol-5-ylacetic acid derivatives and dimethylaminoethanol. For example, in related syntheses, 2-(dimethylamino)acetic acid is activated with DCC and DMAP in dichloroethane under reflux, followed by purification via column chromatography . Yield optimization requires strict control of stoichiometry (e.g., 1:1.7 molar ratio of acid to DCC) and inert atmospheres to prevent side reactions.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology :

- NMR : - and -NMR can resolve the dimethylamino group (δ ~2.2–2.4 ppm for N(CH)) and benzodioxole protons (δ ~6.7–6.9 ppm for aromatic protons).

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, SHELXTL (Bruker AXS) can resolve torsional angles in the dimethylamino-acetic acid moiety .

- HPLC-MS : Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular ion peaks ([M+H]) and detect impurities.

Q. What are the key reactivity patterns of the benzodioxole and dimethylamino groups in this compound?

- Methodology :

- The benzodioxole ring is susceptible to electrophilic substitution (e.g., nitration), while the dimethylamino group can undergo quaternization or oxidation. Reactivity studies should use controlled conditions (e.g., BF-EtO as a Lewis acid for Friedel-Crafts reactions) .

- Reductive amination or alkylation of the dimethylamino group can be explored using NaBH(OAc) in dichloroethane .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity or stability?

- Methodology :

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic properties.

- Molecular docking : AutoDock Vina can simulate interactions with biological targets (e.g., enzymes with benzodioxole-binding pockets). Use the SMILES string (e.g., from PubChem) to generate 3D conformers .

Q. What strategies resolve contradictions in crystallographic data or spectroscopic assignments?

- Methodology :

- For conflicting X-ray data, employ twin refinement in SHELXL to model twinned crystals. Use the Hooft parameter (R) to assess data quality .

- For ambiguous NMR signals, perform 2D experiments (COSY, HSQC) or compare with analogs (e.g., 3-(1,3-benzodioxol-5-yl)propanoic acid derivatives) .

Q. How can pharmacokinetic (PK) properties be improved through structural modification?

- Methodology :

- Introduce prodrug motifs (e.g., phosphate esters or amino acid conjugates) to enhance solubility. For example, esterify the acetic acid moiety with tert-butyl groups or benzyl-protected amino acids, as seen in related compounds .

- Evaluate metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and adjust substituents (e.g., fluorination of the benzodioxole ring) .

Q. What are the compound’s toxicity profiles, and how can they be mitigated in vitro?

- Methodology :

- In vitro assays : Use MTT or LDH release assays in HepG2 cells to assess cytotoxicity. Compare with structurally similar compounds (e.g., benzeneacetic acid derivatives) .

- QSAR modeling : Build quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.